

An In-depth Technical Guide to Carboxy-PEG5-sulfonic acid: Properties and Applications

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Compound of Interest

Compound Name: Carboxy-PEG5-sulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG5-sulfonic acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and diagnostics.[1][2][3] Its structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a five-unit polyethylene glycol (PEG) chain, imparts unique properties that are highly advantageous for scientific research and pharmaceutical development.[2] The PEG spacer enhances water solubility, reduces immunogenicity, and provides a flexible linkage between conjugated molecules.[4][5][6] This technical guide provides a comprehensive overview of the properties of **Carboxy-PEG5-sulfonic acid**, detailed experimental protocols for its use, and visualizations to illustrate its application workflows.

Core Properties of Carboxy-PEG5-sulfonic acid

Carboxy-PEG5-sulfonic acid is a well-defined, monodisperse compound, ensuring reproducibility in experimental settings.[3] Its key chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C13H26O10S	[7]
Molecular Weight	374.40 g/mol	[7][8]
CAS Number	1817735-38-8	[2][7][8]
IUPAC Name	1-sulfo-3,6,9,12,15-pentaoxaoctadecan-18-oic acid	[7]
SMILES	<chem>O=C(O)CCOCCOCCOCCOC COCCS(O)(=O)=O</chem>	[8]
Purity	Typically >95%	[7][9]
Appearance	To be determined (often a solid or viscous oil)	[7]

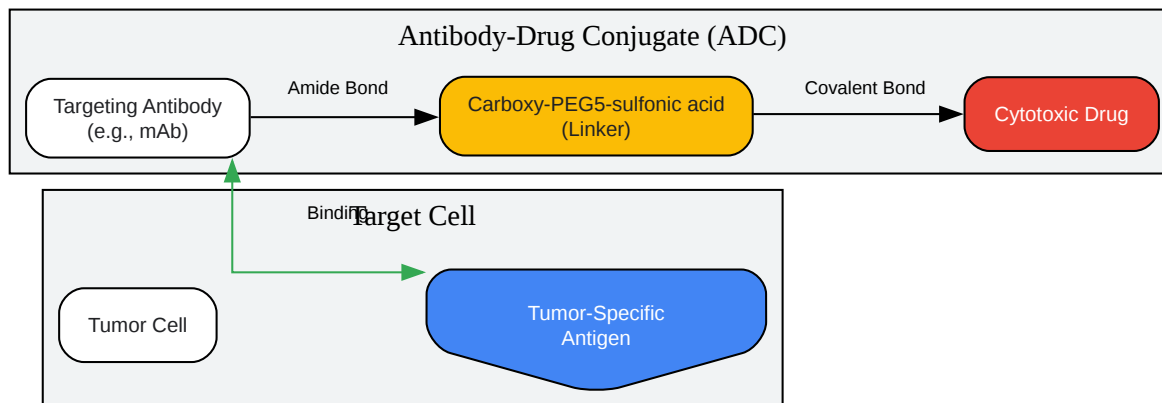
Solubility and Stability

Property	Description	Reference(s)
Solubility	Soluble in DMSO. The hydrophilic PEG chain and terminal ionic groups suggest good solubility in aqueous buffers.	[7]
Storage	Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored dry and in the dark.	[7]
Shipping	Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks under normal shipping conditions.	[7]
Shelf Life	Greater than 3 years if stored properly.	[7]

Applications in Bioconjugation

The primary application of **Carboxy-PEG5-sulfonic acid** is as a linker to covalently attach molecules to biomolecules, most commonly proteins, through their primary amine groups (e.g., lysine residues).[10] The carboxylic acid terminus can be activated to react with amines, forming a stable amide bond. The sulfonic acid group, being strongly acidic, is typically ionized at physiological pH, enhancing the water solubility of the resulting conjugate.[6]

A prominent application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[3] The PEG linker in this context can improve the pharmacokinetic profile of the ADC.[4]



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Conceptual Diagram of an Antibody-Drug Conjugate (ADC)

Experimental Protocols

The following section provides a detailed, representative protocol for the conjugation of **Carboxy-PEG5-sulfonic acid** to a primary amine-containing molecule, such as a protein, using the widely adopted EDC/NHS chemistry.^[11]

Note: This is a generalized protocol and may require optimization for specific applications.

Amine Coupling via EDC/NHS Chemistry

This two-step procedure involves the activation of the carboxylic acid group of **Carboxy-PEG5-sulfonic acid** with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, which then readily reacts with primary amines.^{[11][12]}

Materials:

- **Carboxy-PEG5-sulfonic acid**
- Amine-containing molecule (e.g., protein, peptide)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)

Procedure:

Step 1: Activation of **Carboxy-PEG5-sulfonic acid**

- **Dissolution:** Dissolve **Carboxy-PEG5-sulfonic acid** in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL). If solubility is limited, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.
- **Activator Addition:** Add a 2 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **Carboxy-PEG5-sulfonic acid** solution. Stock solutions of EDC and NHS can be prepared in the Activation Buffer or an anhydrous organic solvent immediately before use.
- **Incubation:** Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

- **pH Adjustment (optional but recommended):** For optimal coupling, adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.
- **Conjugation:** Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically recommended.

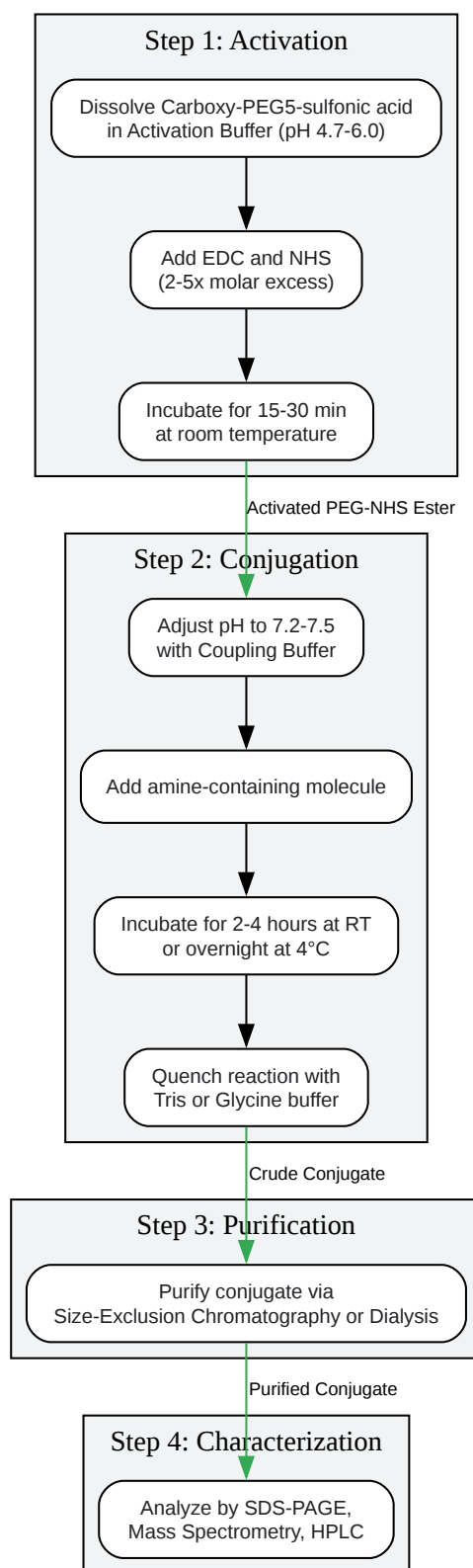
- Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

Step 3: Purification of the Conjugate

- Removal of Byproducts: Purify the conjugate from excess reagents and reaction byproducts (e.g., unreacted PEG linker, EDC, NHS, and quenching agent) using an appropriate method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

Step 4: Characterization

- Analysis: Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.



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Experimental Workflow for Amine Coupling

Conclusion

Carboxy-PEG5-sulfonic acid is a valuable tool for researchers and drug development professionals, offering a reliable method for linking molecules while enhancing the properties of the final conjugate. Its well-defined structure and versatile reactivity, particularly in forming stable amide bonds with biomolecules, make it a key component in the development of advanced therapeutics and diagnostics. The provided protocols and diagrams serve as a foundational guide for the successful application of this important heterobifunctional linker.

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